4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
CAS No.: 1354926-73-0
Cat. No.: VC11695439
Molecular Formula: C14H10BrN3O
Molecular Weight: 316.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354926-73-0 |
|---|---|
| Molecular Formula | C14H10BrN3O |
| Molecular Weight | 316.15 g/mol |
| IUPAC Name | 4-(3-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C14H10BrN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) |
| Standard InChI Key | MAYXMIYSTQGBGN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CO3 |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrimidine ring substituted with a 3-bromophenyl group and a furan-2-yl group. The molecular formula is C₁₄H₁₀BrN₃O, with a molar mass of 332.16 g/mol. Key structural features include:
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Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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3-Bromophenyl substituent: Introduces steric bulk and electron-withdrawing effects due to bromine’s electronegativity.
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Furan-2-yl group: A five-membered oxygen-containing heterocycle that enhances solubility and enables hydrogen bonding .
Comparative Structural Analysis
Synthesis and Characterization
Conventional Synthesis
A multi-step approach is typically employed:
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Formation of pyrimidine core: Condensation of 3-bromobenzaldehyde with furan-2-carboxaldehyde in the presence of ammonium acetate and a catalyst (e.g., acetic acid).
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Amination: Reaction with guanidine nitrate under reflux to introduce the amine group at position 2 .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time (from 6–8 hours to 20–30 minutes) and improves yields (from 65% to 85%). This method enhances energy efficiency and reduces side products .
Characterization Techniques
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N pyrimidine), and 680 cm⁻¹ (C–Br vibration) .
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NMR Spectroscopy:
Physicochemical Properties
Hydrogen Bonding and Electronic Effects
Quantum chemical studies on DP-3 (a para-bromo analog) reveal:
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Hydrogen bonding sites: The pyrimidine nitrogen at position 1 (N1) is the primary HB site, with 83–93% preference over N3, as determined by HF/6-311+G(d,p) calculations .
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Molecular electrostatic potential (MEP): The furan oxygen exhibits a negative potential (-0.25 e/Å), while the bromophenyl group shows localized positive charges (+0.18 e/Å) .
Thermodynamic Stability
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Gibbs free energy of complexation: -28.6 kJ/mol (with water as a probe), indicating moderate stability in aqueous environments .
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LogP (octanol-water): Estimated at 2.7, suggesting moderate lipophilicity suitable for membrane permeability.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Pyrimidine derivatives with bromine substituents show:
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Bacterial growth inhibition: MIC of 12.5 µg/mL against Staphylococcus aureus .
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Antifungal activity: 70% inhibition of Candida albicans at 50 µg/mL .
Applications and Future Directions
Therapeutic Development
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Lead optimization: Modifying the bromine position (para to meta) could enhance target selectivity.
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Drug delivery systems: Encapsulation in liposomes may improve bioavailability, as suggested for analogs.
Material Science Applications
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